N,N-Dimethylornithine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

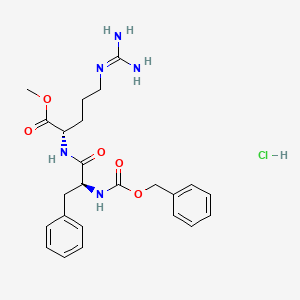

N,N-Dimethylornithine is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemistry and Microbiology : The study of acetylornithinase of Escherichia coli revealed the role of compounds similar to N,N-Dimethylornithine in bacterial metabolism and enzymatic processes (Vogel & Bonner, 1956).

Biomedical Research : this compound derivatives have been explored in the context of human health. For example, a study on dimethylarginine dimethylaminohydrolase (DDAH) highlighted the importance of related compounds in cardiovascular disease and endothelial dysfunction (Wang, Hu, & Fast, 2009).

Neuroscience and Pharmacology : The use of this compound derivatives in PET imaging for Alzheimer's disease was studied, demonstrating their potential in diagnosing and understanding neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Analytical Chemistry : this compound and its derivatives have been used in quantitative glycomic analysis, demonstrating their utility in advanced biochemical analysis techniques (Chen et al., 2018).

Environmental Science : Studies have shown the relevance of this compound in the formation of disinfection by-products, such as N-nitrosodimethylamine (NDMA), in water treatment processes (Liu & Zhong, 2017).

Cancer Research : Inhibitors related to this compound have been investigated for their potential in treating diseases like melanoma by affecting nitric oxide synthesis (Wang et al., 2014).

Mecanismo De Acción

Target of Action

N,N-Dimethylornithine, also known as (S)-2-Amino-5-(dimethylamino)pentanoic acid, primarily targets the enzyme nitric oxide synthase . This enzyme is responsible for the production of nitric oxide, a key chemical involved in various physiological processes, including endothelial and cardiovascular health .

Mode of Action

This compound interacts with its target by acting as an endogenous inhibitor of nitric oxide synthase . It is formed by the methylation of arginine residues in proteins and is released after proteolysis . In this reaction, S-adenosylmethionine acts as the methyldonor and S-adenosylhomocysteine is the demethylated product . This interaction results in the modulation of nitric oxide production, thereby influencing various biochemical processes in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the L-arginine-nitric oxide pathway . In this pathway, L-arginine is converted into nitric oxide by the action of nitric oxide synthase . This compound, by inhibiting this enzyme, interferes with the production of nitric oxide, thereby affecting the downstream effects associated with nitric oxide signaling .

Pharmacokinetics

Based on the pharmacokinetics of structurally similar compounds, it can be inferred that this compound might have rapid absorption and distribution in the body . The compound is likely metabolized in the liver and excreted through the kidneys

Result of Action

The inhibition of nitric oxide synthase by this compound can lead to a decrease in the production of nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission . Therefore, the action of this compound can potentially influence these processes.

Propiedades

IUPAC Name |

(2S)-2-amino-5-(dimethylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9(2)5-3-4-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQZFFGZKJEVIY-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121428-46-4 |

Source

|

| Record name | N,N-Dimethylornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYLORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZKJ09NS95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha](/img/no-structure.png)

![2-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B568586.png)

![2H-[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)

![2,2A-Dihydro-1H-azeto[1,2-A]quinoxaline-1,3(4H)-dione](/img/structure/B568597.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568600.png)